molecular formula C27H24ClN5O4S B15038958 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate

4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate

Cat. No.: B15038958
M. Wt: 550.0 g/mol
InChI Key: RGZBOLHPWRTSOR-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate” is a complex organic compound that features a triazole ring, chlorophenyl and methylphenyl groups, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the chlorophenyl and methylphenyl groups via electrophilic aromatic substitution.
  • Attachment of the sulfanyl group through nucleophilic substitution.
  • Acetylation of the hydrazine derivative.
  • Final esterification to form the methoxyphenyl acetate moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the hydrazone moiety would yield hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biology, it may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their biological activities.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. The triazole ring and the aromatic groups may contribute to its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate” would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate
  • 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate
  • 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl propionate

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. The presence of the triazole ring, chlorophenyl, and methylphenyl groups, along with the methoxyphenyl acetate moiety, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H24ClN5O4S

Molecular Weight

550.0 g/mol

IUPAC Name

[4-[(E)-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C27H24ClN5O4S/c1-17-4-11-22(12-5-17)33-26(20-7-9-21(28)10-8-20)31-32-27(33)38-16-25(35)30-29-15-19-6-13-23(37-18(2)34)24(14-19)36-3/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+

InChI Key

RGZBOLHPWRTSOR-WKULSOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C)OC)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC(=O)C)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.